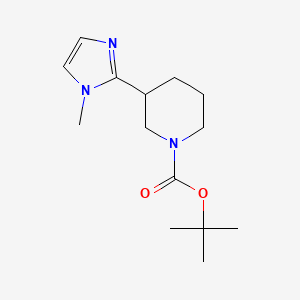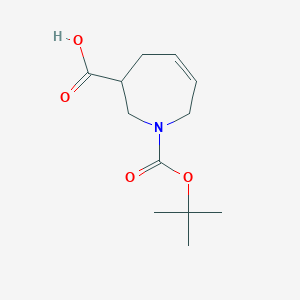![molecular formula C8H10N2 B3227232 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine CAS No. 1260762-34-2](/img/structure/B3227232.png)
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically occurs under mild conditions and involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent synthesis approach mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using manganese-catalyzed oxidation with t-butyl hydroperoxide in water.
Substitution: The compound can participate in substitution reactions, particularly involving alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and t-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Applications De Recherche Scientifique
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the active site and blocking substrate access . This inhibition can lead to downstream effects on cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atom.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities and are structurally related to 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of an amine group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBESQCEDPLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)








![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)



